molecular formula C20H15NO5 B340141 2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate

2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate

Cat. No.: B340141
M. Wt: 349.3 g/mol
InChI Key: VBZKNIYQJQECGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with 2-oxo-2-phenylethanol, followed by the introduction of the furan-2-ylcarbonyl group through an amide coupling reaction. The reaction conditions often require the use of catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-[(2-thienylcarbonyl)amino]benzoate
  • 2-Oxo-2-phenylethyl 4-[(3-pyridylcarbonyl)amino]benzoate

Uniqueness

2-oxo-2-phenylethyl 4-(2-furoylamino)benzoate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring’s reactivity and ability to participate in various chemical reactions make this compound particularly versatile in synthetic chemistry and drug development.

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

phenacyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C20H15NO5/c22-17(14-5-2-1-3-6-14)13-26-20(24)15-8-10-16(11-9-15)21-19(23)18-7-4-12-25-18/h1-12H,13H2,(H,21,23)

InChI Key

VBZKNIYQJQECGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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